molecular formula C9H10BrNOS B2692122 3-Bromo-4-ethoxybenzene-1-carbothioamide CAS No. 938149-17-8

3-Bromo-4-ethoxybenzene-1-carbothioamide

Cat. No.: B2692122
CAS No.: 938149-17-8
M. Wt: 260.15
InChI Key: BNKBIVWJVVVBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-ethoxybenzene-1-carbothioamide is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a carbothioamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-4-ethoxybenzene-1-carbothioamide typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution by an electrophile, resulting in the formation of the desired product . The reaction conditions often include the use of a brominating agent, such as bromine or N-bromosuccinimide, and a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Bromo-4-ethoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-ethoxybenzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-4-ethoxybenzene-1-carbothioamide can be compared with other similar compounds, such as:

    3-Bromo-4-methoxybenzene-1-carbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Bromo-4-ethoxybenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-Bromo-3-ethoxybenzene-1-carbothioamide: Similar structure but with the bromine and ethoxy groups in different positions on the benzene ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups and substitution patterns.

Properties

IUPAC Name

3-bromo-4-ethoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBIVWJVVVBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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